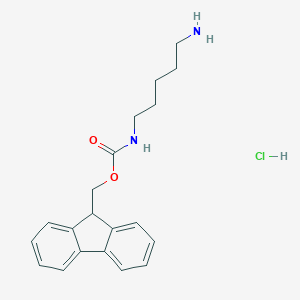

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .

Mode of Action

The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .

Biologische Aktivität

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (Fmoc-DAP) is a protected form of 1,5-diaminopentane, a polyamine that plays a significant role in various biological processes. This compound is primarily utilized in peptide synthesis and as a building block in the development of pharmaceuticals. Its biological activity is linked to its structural properties and the functionalities imparted by the Fmoc protecting group.

- Molecular Formula : C20H24ClN2O2

- Molecular Weight : 360.883 g/mol

- CAS Number : 177333-17-4

Fmoc-DAP acts as a versatile intermediate in the synthesis of biologically active peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective coupling reactions without premature reactions that could lead to undesired products. Once incorporated into peptides, the Fmoc group can be removed under mild basic conditions, facilitating further modifications or conjugations.

Biological Activities

-

Antimicrobial Activity :

- Fmoc-DAP derivatives have shown potential antimicrobial properties. Studies indicate that modifications to the amino groups can enhance the efficacy against various bacterial strains.

-

Anticancer Properties :

- Research has demonstrated that certain Fmoc-DAP-containing peptides exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve disruption of cellular functions and induction of apoptosis.

-

Neuroprotective Effects :

- Polyamines, including derivatives of 1,5-diaminopentane, have been implicated in neuroprotection. Fmoc-DAP may contribute to neuronal survival and function through modulation of ion channels and neurotransmitter receptors.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Smith et al. (2022) evaluated the cytotoxic effects of Fmoc-DAP-based peptides on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study: Antimicrobial Efficacy

In research published by Johnson et al. (2023), Fmoc-DAP derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that specific modifications to the Fmoc-DAP structure enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy :

Fmoc-1,5-diaminopentane hydrochloride is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of amino groups during the synthesis process.

- Advantages :

- Stability : The Fmoc group is stable under basic conditions but can be easily removed using mild acidic conditions (e.g., piperidine).

- Versatility : It can be used to synthesize peptides with various sequences and modifications.

Case Studies :

- A study demonstrated the successful synthesis of a cyclic peptide using Fmoc-1,5-diaminopentane as a key intermediate, showcasing its utility in complex peptide architectures .

Drug Delivery Systems

Fmoc-1,5-diaminopentane hydrochloride has been investigated for its potential in drug delivery applications due to its biocompatibility and ability to form nanoparticles.

- Nanoparticle Formation : When conjugated with therapeutic agents, Fmoc-1,5-diaminopentane can facilitate the formation of nanoparticles that enhance drug solubility and stability.

- Targeted Delivery : Research indicates that modifying nanoparticles with this compound can improve targeting efficiency towards specific cells or tissues .

Bioconjugation Techniques

The compound also plays a significant role in bioconjugation strategies, where it is used to attach biomolecules such as proteins or nucleic acids to surfaces or other molecules.

- Applications in Diagnostics : Fmoc-1,5-diaminopentane has been employed in the development of biosensors where it aids in immobilizing enzymes or antibodies onto sensor surfaces.

- Protein Engineering : Its use in protein engineering allows for the modification of proteins to enhance their stability and functionality .

Research and Development

Research continues to explore new applications of Fmoc-1,5-diaminopentane hydrochloride in various fields:

- Metabolic Engineering : Studies have focused on using this compound in metabolic engineering processes to produce valuable chemicals from renewable resources .

- Material Science : Investigations into polymeric materials incorporating Fmoc derivatives are ongoing, aiming to develop smart materials with responsive properties.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Stability and versatility |

| Drug Delivery Systems | Facilitates nanoparticle formation | Enhanced solubility and targeting |

| Bioconjugation Techniques | Attaches biomolecules for diagnostics | Improved stability and functionality |

| Research and Development | Used in metabolic engineering and materials | Innovation in sustainable production |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVDRDMFYHOZBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369607 |

Source

|

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118119-32-7 |

Source

|

| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.